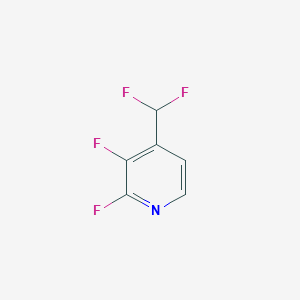

2,3-Difluoro-4-(difluoromethyl)pyridine

描述

属性

IUPAC Name |

4-(difluoromethyl)-2,3-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKMBPQQOARBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267912 | |

| Record name | Pyridine, 4-(difluoromethyl)-2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-38-7 | |

| Record name | Pyridine, 4-(difluoromethyl)-2,3-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-(difluoromethyl)-2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fluorination Using Potassium Fluoride (KF)

- Reaction Medium: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidinone (NMP), or sulfolane are employed to facilitate fluoride ion reactivity.

- Conditions: The fluorination typically occurs at elevated temperatures ranging from 150°C to 200°C under anhydrous conditions to prevent hydrolysis.

- Mechanism: Fluoride ions replace halogen atoms (Cl or Br) on the precursor pyridine, particularly targeting the 2- and 3-positions, with the process often involving in situ generation of reactive intermediates.

- Efficiency: Yields of 2,3-difluoro-4-(difluoromethyl)pyridine can reach up to 60%, with reaction times varying from 12 to 24 hours, depending on the specific conditions and starting materials.

Fluorination Using Cesium Fluoride (CsF)

- Advantages: CsF is more reactive in certain contexts, especially in DMSO, leading to higher yields and shorter reaction times.

- Conditions: Similar to KF, with temperatures around 120°C to 150°C, and often requiring excess CsF to drive the reaction to completion.

- Reaction Pathway: The process involves nucleophilic substitution at halogenated pyridine derivatives, with the fluorine atom replacing chlorine or bromine.

Synthesis from 2,3-Dichloropyridine Derivatives

Another effective approach involves starting from 2,3-dichloropyridine or related chlorinated pyridines, which are selectively fluorinated to yield the target compound.

Chlorine-to-Fluorine Substitution

- Method: Treatment of 2,3-dichloropyridine with KF or CsF in polar aprotic solvents at high temperatures (around 150°C to 200°C).

- Outcome: Selective replacement of chlorine atoms at the 2- and 3-positions, producing 2,3-difluoro derivatives.

- Data: European patents and research articles report yields between 48% and 58% under optimized conditions, with reaction times around 48 hours for CsF and shorter for KF.

Use of Trifluoromethyl and Difluoromethyl Precursors

- Method: Incorporation of difluoromethyl groups via nucleophilic or electrophilic fluorination of pyridine intermediates, often starting from 4-chloropyridine derivatives.

- Research Findings: A five-step synthesis starting from 2,2-difluoroacetic anhydride has been developed for economical large-scale production, avoiding harsh fluorinating agents and sealed vessels.

Alternative Synthetic Routes

Research also explores the use of specialized reagents and conditions to improve yields and operational simplicity:

Use of Difluoroacetic Anhydride

- Method: Starting from 2,2-difluoroacetic anhydride, a five-step process synthesizes 4-(difluoromethyl)pyridin-2-amine, which can be further transformed into this compound.

- Advantages: This route avoids the use of hazardous fluorinating agents and harsh conditions, making it suitable for large-scale production.

One-Pot Synthesis Approaches

- Method: Combining nitrile precursors with reagents such as methoxylamine hydrochloride, HBr, and zinc under controlled conditions to directly generate the target fluoropyridine.

- Research Data: Large-scale synthesis reports demonstrate yields around 60-72%, with procedures optimized for industrial application.

Data Summary Table

| Method | Starting Material | Fluorinating Agent | Solvent | Temperature Range | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct fluorination of pyridine | Chlorinated pyridine derivatives | KF or CsF | DMSO, NMP, sulfolane | 150°C - 200°C | 12-24 hrs | 48-60 | High scalability; selective fluorination at 2,3-positions |

| From 2,2-difluoroacetic anhydride | 2,2-difluoroacetic anhydride + pyridine | - | Various (solvent-dependent) | Room temp to mild heating | 5 steps | Variable, optimized for scale | Economical, avoids harsh fluorination conditions |

| One-pot nitrile route | Nitrile precursors | Zn, HBr, H2O, others | Acetic acid, dichloromethane | 50°C - 90°C | 7-15 hrs | 60-72 | Suitable for large-scale synthesis |

Research Findings and Practical Considerations

- Selectivity and Yield Optimization: The choice of fluorinating agent and solvent critically influences regioselectivity and yield. CsF in DMSO tends to favor higher reactivity and yields, but KF is more cost-effective.

- Operational Safety: Avoiding sealed vessels and harsh fluorinating reagents, as demonstrated in recent scalable procedures, enhances safety and environmental compliance.

- Scale-up Potential: Large-scale syntheses have been successfully achieved using the described methods, especially the five-step route starting from difluoroacetic anhydride, which offers a cost-effective and environmentally friendly alternative.

化学反应分析

Types of Reactions

2,3-Difluoro-4-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Agrochemical Applications

2,3-Difluoro-4-(difluoromethyl)pyridine is primarily utilized as an intermediate in the synthesis of herbicides and pesticides. Its unique structure imparts enhanced biological activity against various pests and weeds.

Case Studies in Agrochemical Development

-

Herbicide Formulation :

- Compound Use : It has been employed in developing herbicides that target specific weed species while minimizing impact on crops. For instance, derivatives synthesized from this compound have shown promising herbicidal activity due to their ability to inhibit key metabolic pathways in plants .

- Efficacy Trials : Field trials have demonstrated that formulations containing this compound exhibit superior efficacy compared to traditional herbicides, leading to higher crop yields and reduced chemical usage .

- Pesticide Development :

Pharmaceutical Applications

In addition to agrochemicals, this compound has potential applications in pharmaceuticals, particularly as a building block for drug synthesis.

Pharmaceutical Case Studies

-

Drug Development :

- Antimicrobial Agents : The compound has been investigated as a precursor for synthesizing novel antimicrobial agents. Its fluorinated structure enhances lipid solubility, improving bioavailability and efficacy against bacterial strains .

- Clinical Trials : Several derivatives are currently undergoing clinical trials to evaluate their safety and effectiveness as therapeutic agents for various infections .

- Veterinary Medicine :

Summary of Findings

The applications of this compound span both agrochemical and pharmaceutical industries. Its unique chemical properties allow for the development of effective herbicides and pharmaceuticals that can address current challenges in pest control and infection management.

作用机制

The mechanism of action of 2,3-Difluoro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of biochemical pathways and the exertion of therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Fluorine vs. Chlorine Substitution

- The difluoromethyl group (CF₂H) in this compound provides a balance between lipophilicity and metabolic stability compared to trifluoromethyl (CF₃) groups, which increase lipophilicity but may hinder metabolic clearance .

- Chlorinated analogs (e.g., 2,3,6-Trichloro-4-(difluoromethyl)pyridine) exhibit higher toxicity and environmental persistence due to C-Cl bonds, limiting their utility .

Positional Effects of Substituents Fluorine at the 2- and 3-positions on the pyridine ring enhances electron-withdrawing effects, stabilizing the molecule and improving binding to biological targets like SDH enzymes . The 4-position substitution (CF₂H or CF₃) determines steric and electronic interactions.

Biological Activity

- Pyridine derivatives with difluoromethyl groups (e.g., boscalid analogs) show broad-spectrum fungicidal activity against Zymoseptoria tritici and Botrytis cinerea, attributed to enhanced SDH inhibition .

- In contrast, trifluoromethyl-substituted pyridines (e.g., 4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-4-yl]aniline) are prioritized in kinase inhibitor development due to their stronger hydrophobic interactions .

Synthetic Accessibility

生物活性

2,3-Difluoro-4-(difluoromethyl)pyridine (DFDMP) is a fluorinated pyridine derivative with potential applications in medicinal chemistry and agrochemicals. Its unique structure, characterized by two fluorine atoms at the 2 and 3 positions and a difluoromethyl group at the 4 position, suggests significant biological activity. This article reviews available literature on the biological properties of DFDMP, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of DFDMP has been achieved through various methods, often involving fluorination techniques. A notable approach includes the use of potassium fluoride in solvent systems that enhance yield and purity. The compound's synthesis can be optimized to produce large quantities suitable for biological testing .

Antimicrobial Properties

DFDMP has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits significant bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that DFDMP could be a candidate for developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Anticancer Activity

Recent studies have explored the anticancer potential of DFDMP, particularly its effects on various cancer cell lines. In assays conducted on human cancer cell lines, DFDMP demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 10.0 |

| HeLa (Cervical Cancer) | 8.5 |

The precise mechanism by which DFDMP exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in metabolic pathways critical for cell proliferation and survival. The presence of fluorine atoms likely enhances its lipophilicity, facilitating membrane permeability and cellular uptake .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted at the University of Basel assessed the antimicrobial properties of DFDMP against a panel of pathogens. Results indicated that DFDMP had superior activity compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

- Cancer Cell Line Studies : Research published in Organic Process Research & Development evaluated the anticancer effects of DFDMP on various human cancer cell lines. The findings revealed that DFDMP induced apoptosis via mitochondrial pathways, suggesting its potential as an anticancer drug candidate .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2,3-difluoro-4-(difluoromethyl)pyridine, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via multistep reactions involving fluorinated intermediates. For example, in a patent (EP 4 374 877 A2), pyridine derivatives are functionalized using reagents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide under nitrogen at 0°C, followed by extraction and purification . Optimization includes controlling temperature (e.g., 25°C for imine formation) and solvent selection (e.g., ethyl acetate for solubility) . Recent advances in site-selective difluoromethylation of pyridines using transition-metal catalysts or radical-based methods could enhance regioselectivity .

Q. What analytical techniques are critical for characterizing this compound?

- Answer :

- LCMS : Used to confirm molecular weight (e.g., m/z 791 [M+H]+ in related compounds) and purity .

- HPLC : Retention time analysis (e.g., 1.19 minutes under SMD-TFA05 conditions) helps assess compound stability and degradation .

- NMR : Fluorine-19 NMR is essential for resolving substitution patterns, as fluorine atoms influence chemical shifts distinctively.

- X-ray crystallography : Determines crystal structure and confirms regiochemistry of fluorine substituents .

Q. How do the physicochemical properties of this compound influence its solubility and reactivity?

- Answer : The electron-withdrawing fluorine atoms reduce basicity of the pyridine nitrogen, enhancing metabolic stability but decreasing water solubility. LogP calculations (using software like MarvinSketch) and experimental solubility assays in polar/nonpolar solvents are recommended. The difluoromethyl group increases lipophilicity, which can be balanced by introducing hydrophilic moieties in prodrug strategies .

Advanced Research Questions

Q. How do fluorine substituents affect the compound’s interactions with biological targets?

- Answer : Fluorine atoms influence binding via steric effects, dipole interactions, and modulation of pKa. For example, in kinase inhibitors, the difluoromethyl group may enhance hydrophobic interactions with ATP-binding pockets. Computational docking (using AutoDock Vina) combined with mutagenesis studies can identify critical fluorine-protein contacts. Evidence from the Protein Data Bank (PDB) shows fluorine’s role in stabilizing ligand conformations through C-F⋯H-N hydrogen bonds .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

- Answer : Discrepancies often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). Systematic DOE (Design of Experiments) approaches can identify critical variables. For instance, trace moisture in ethyl acetate may hydrolyze intermediates, reducing yields . Cross-validate results using orthogonal techniques (e.g., TLC vs. HPLC) and reference standards from PubChem or peer-reviewed syntheses .

Q. How can the metabolic stability of this compound derivatives be improved for drug development?

- Answer : Fluorine’s inductive effects reduce oxidative metabolism by cytochrome P450 enzymes. In vitro microsomal assays (human/rat liver microsomes) quantify metabolic stability. Structural modifications, such as introducing electron-donating groups para to fluorine, can further stabilize the compound. Comparative studies with non-fluorinated analogs (e.g., 4-methylpyridine derivatives) highlight fluorine’s contribution to half-life extension .

Q. What are the challenges in achieving regioselective difluoromethylation, and how can they be addressed?

- Answer : Competing pathways (e.g., over-fluorination or ring-opening) complicate regioselectivity. Recent methods employ directing groups (e.g., pyridinyl nitrogen) or photoredox catalysis to direct difluoromethyl radicals to specific positions. For example, a 2024 study demonstrated site-selective C-H difluoromethylation using Ir(III) catalysts under blue light . Reaction monitoring via in situ NMR or IR spectroscopy helps track intermediate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。